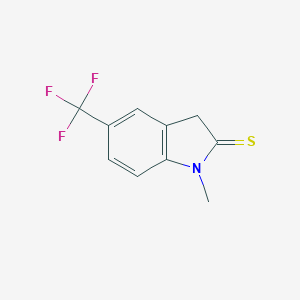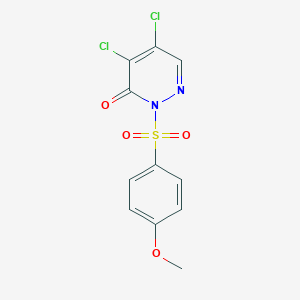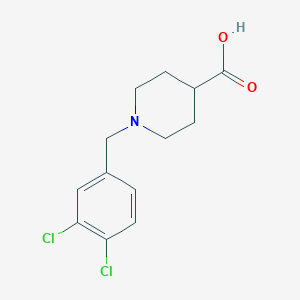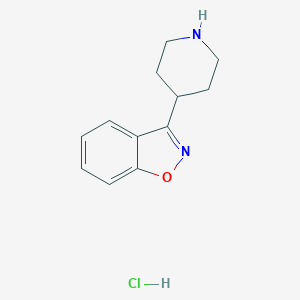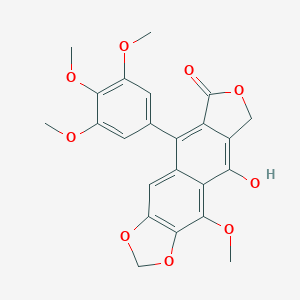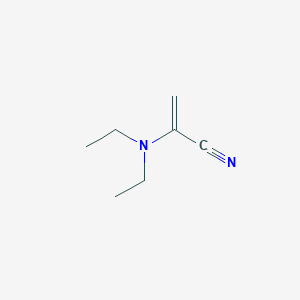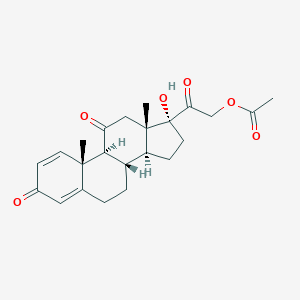
(R)-2-Methylbutanoic acid
Vue d'ensemble
Description
®-2-Methylbutanoic acid, also known as ®-2-Methylbutyric acid, is an organic compound with the molecular formula C5H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a carboxylic acid with a branched alkyl chain, and it is commonly found in various natural sources, including certain fruits and fermented products. It is known for its characteristic odor, which can be described as cheesy or sweaty.
Synthetic Routes and Reaction Conditions:
Oxidation of Alcohols: One common method for preparing ®-2-Methylbutanoic acid is through the oxidation of ®-2-Methylbutanol.
Hydrolysis of Nitriles: Another method involves the hydrolysis of ®-2-Methylbutanenitrile.
Grignard Reagent Reaction: The carboxylation of a Grignard reagent derived from ®-2-Methylbutyl bromide with carbon dioxide (CO2) followed by acidification can also produce ®-2-Methylbutanoic acid.
Industrial Production Methods:
Fermentation: Industrially, ®-2-Methylbutanoic acid can be produced through the fermentation of specific microorganisms that metabolize branched-chain amino acids. This method is often preferred due to its sustainability and lower environmental impact.
Types of Reactions:
Oxidation: ®-2-Methylbutanoic acid can undergo oxidation reactions to form various products, depending on the conditions and reagents used.
Reduction: It can be reduced to ®-2-Methylbutanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The carboxyl group of ®-2-Methylbutanoic acid can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the extent of oxidation.
Reduction: ®-2-Methylbutanol.
Substitution: Acyl chlorides, esters, and amides.
Applications De Recherche Scientifique
®-2-Methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: ®-2-Methylbutanoic acid is used in the flavor and fragrance industry due to its characteristic odor.
Mécanisme D'action
The mechanism of action of ®-2-Methylbutanoic acid involves its interaction with specific molecular targets and pathways:
Metabolic Pathways: It is metabolized in the body through pathways involving branched-chain amino acids.
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic processes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
(S)-2-Methylbutanoic Acid: The enantiomer of ®-2-Methylbutanoic acid, with similar chemical properties but different biological activities.
Isobutyric Acid: A structural isomer with a different arrangement of the carbon atoms.
Valeric Acid: A straight-chain carboxylic acid with a similar molecular formula but different structure.
Uniqueness:
Chirality: The ®-configuration of 2-Methylbutanoic acid gives it unique interactions with biological molecules, distinguishing it from its (S)-enantiomer.
Odor Profile: Its distinct cheesy or sweaty odor sets it apart from other carboxylic acids with similar molecular weights .
Propriétés
IUPAC Name |
(2R)-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8091536 | |
| Record name | (2R)-2-Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8091536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32231-50-8 | |
| Record name | (-)-2-Methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32231-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8091536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does steam treatment affect the levels of (R)-2-Methylbutanoic acid in instant coffee?
A1: Research suggests that steam treatment, a common process in instant coffee production, might not significantly impact this compound levels. A study comparing steam-treated and untreated Arabica instant coffees found that while other volatile acids like (S)-2-Methylbutanoic acid and 3-Methylbutanoic acid showed significant reductions (41-80%) after steam treatment, this compound did not exhibit the same trend []. This suggests that this compound might be more resistant to degradation or volatilization under the conditions of steam treatment.
Q2: Are there more reliable markers than this compound for detecting steam treatment in instant coffee?
A2: Yes, the research suggests that other volatile acids might be more suitable indicators of steam treatment in instant coffee. The study found that (S)-2-Methylbutanoic acid and 3-Methylbutanoic acid exhibited consistent and significant reductions in concentration after steam treatment []. Therefore, these two acids appear to be more sensitive markers for detecting steam treatment compared to this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)
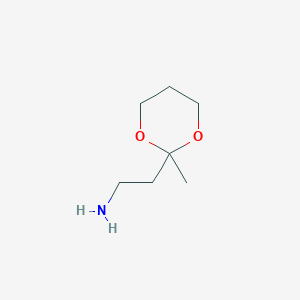
![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)
